molecular formula C21H18N2O3 B2826631 1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1705860-43-0

1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2826631
CAS No.: 1705860-43-0
M. Wt: 346.386
InChI Key: CBOSPKWXBISRQU-UHFFFAOYSA-N
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Description

1’-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of the indole moiety in its structure makes it a potential candidate for various biological and pharmacological applications.

Chemical Reactions Analysis

1’-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .

Properties

IUPAC Name

1'-(1H-indole-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-19(16-12-22-18-9-4-2-6-14(16)18)23-11-5-10-21(13-23)17-8-3-1-7-15(17)20(25)26-21/h1-4,6-9,12,22H,5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOSPKWXBISRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=CNC4=CC=CC=C43)C5=CC=CC=C5C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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